diethyl[2-(imino-kappaN)-N-phenylpyridine-1(2H)-carboxamidato-kappaN~1~]boron
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Overview
Description
2,2-DIETHYL-4-OXO-3-PHENYL-2H,3H,4H-PYRIDO[2,1-D][1,3,5,2]TRIAZABORININ-1-IUM-2-UIDE is a complex heterocyclic compound It features a unique structure that combines elements of pyridine, triazole, and boron chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIETHYL-4-OXO-3-PHENYL-2H,3H,4H-PYRIDO[2,1-D][1,3,5,2]TRIAZABORININ-1-IUM-2-UIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and triazole precursors, followed by their coupling under specific conditions to introduce the boron moiety. Common reagents used in these reactions include organoboranes, halogenated pyridines, and triazole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,2-DIETHYL-4-OXO-3-PHENYL-2H,3H,4H-PYRIDO[2,1-D][1,3,5,2]TRIAZABORININ-1-IUM-2-UIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrides such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
2,2-DIETHYL-4-OXO-3-PHENYL-2H,3H,4H-PYRIDO[2,1-D][1,3,5,2]TRIAZABORININ-1-IUM-2-UIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,2-DIETHYL-4-OXO-3-PHENYL-2H,3H,4H-PYRIDO[2,1-D][1,3,5,2]TRIAZABORININ-1-IUM-2-UIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s boron moiety can form stable complexes with biomolecules, altering their function and leading to therapeutic effects. Pathways involved in its action may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-DIETHYL-4-OXO-3-PHENYL-2H,3H,4H-PYRIDO[2,1-D][1,3,5,2]TRIAZABORININ-1-IUM-2-UIDE: shares similarities with other heterocyclic compounds such as imidazoles, quinolones, and indoles.
Uniqueness
Structural Uniqueness: The incorporation of a boron atom within the heterocyclic framework is a distinctive feature.
Functional Uniqueness: Its ability to form stable complexes with biomolecules sets it apart from other similar compounds.
Properties
Molecular Formula |
C16H20BN3O |
---|---|
Molecular Weight |
281.2 g/mol |
IUPAC Name |
4,4-diethyl-3-phenyl-3,5-diaza-1-azonia-4-boranuidabicyclo[4.4.0]deca-1(10),6,8-trien-2-one |
InChI |
InChI=1S/C16H19BN3O/c1-3-17(4-2)18-15-12-8-9-13-19(15)16(21)20(17)14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3/q-1/p+1 |
InChI Key |
MBAVOSHOWJHHOX-UHFFFAOYSA-O |
Canonical SMILES |
[B-]1(NC2=CC=CC=[N+]2C(=O)N1C3=CC=CC=C3)(CC)CC |
Origin of Product |
United States |
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